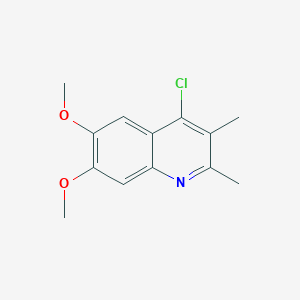

4-Chloro-6,7-dimethoxy-2,3-dimethylquinoline

Description

4-Chloro-6,7-dimethoxy-2,3-dimethylquinoline is a substituted quinoline derivative characterized by chloro, methoxy, and methyl functional groups at positions 4, 6/7, and 2/3, respectively. The addition of 2,3-dimethyl groups distinguishes it from simpler quinoline derivatives, likely enhancing lipophilicity and steric bulk, which can influence reactivity and biological activity.

Properties

Molecular Formula |

C13H14ClNO2 |

|---|---|

Molecular Weight |

251.71 g/mol |

IUPAC Name |

4-chloro-6,7-dimethoxy-2,3-dimethylquinoline |

InChI |

InChI=1S/C13H14ClNO2/c1-7-8(2)15-10-6-12(17-4)11(16-3)5-9(10)13(7)14/h5-6H,1-4H3 |

InChI Key |

OHVHUPYSKBSOHA-UHFFFAOYSA-N |

Canonical SMILES |

CC1=C(C2=CC(=C(C=C2N=C1C)OC)OC)Cl |

Origin of Product |

United States |

Preparation Methods

Nitration-Condensation-Reduction-Chlorination Sequence

A widely cited method begins with 3,4-dimethoxyacetophenone as the starting material. The synthesis involves four key steps:

-

Nitration : Treatment with concentrated nitric acid yields 2-nitro-4,5-dimethoxyacetophenone .

-

Condensation : Reaction with N,N-dimethylformamide dimethyl acetal produces 1-(4,5-dimethoxy-2-nitrophenyl)-3-(dimethylamino)propen-1-one .

-

Reductive Cyclization : Catalytic hydrogenation closes the quinoline ring, forming 4-hydroxy-6,7-dimethoxyquinoline .

-

Chlorination : Phosphorus oxychloride (POCl₃) replaces the hydroxyl group with chlorine to yield the target compound.

Key Data :

Advantages : High regioselectivity and scalability.

Limitations : Use of corrosive POCl₃ and energy-intensive steps.

Aniline-Based Cyclization

An alternative route starts with 3,4-dimethoxyaniline , leveraging cyclization with ethyl chloroformate under sodium methoxide:

-

Nitration-Reduction : Nitration followed by iron powder reduction yields 3,4-dimethoxyaniline .

-

Cyclization : Reaction with ethyl chloroformate forms the quinoline core.

Key Data :

| Step | Reagents/Conditions | Yield (%) | Source |

|---|---|---|---|

| Cyclization | Ethyl chloroformate, NaOMe | 65–70 | |

| Chlorination | POCl₃, reflux | 85–90 |

Advantages : Cost-effective starting materials.

Limitations : Iron powder generates hazardous waste, complicating industrial scaling.

Catalytic and One-Pot Methodologies

Twin Catalysis Approach

A novel method employs silferc (FeCl₃ on silica gel) and ZnCl₂ to streamline quinoline formation:

-

Condensation : 3,4-dimethoxyaniline reacts with methyl vinyl ketone (MVK) under silferc catalysis.

-

Post-Modification : Sequential methylation (using CH₃I) and chlorination yield the target compound.

Key Data :

Advantages : Avoids volatile solvents, enhancing safety.

Limitations : Moderate yields and specialized catalyst preparation.

One-Pot Reductive Amination

This method integrates 3,4-dimethoxyphenethylamine with formylation agents and oxalyl chloride, followed by phosphotungstic acid-catalyzed cyclization:

-

Formylation : Ethyl formate converts the amine to an intermediate imine.

-

Cyclization : Phosphotungstic acid induces ring closure in a single pot.

-

Chlorination and Methylation : Sequential treatment with Cl₂ and methylating agents introduces substituents.

Key Data :

Advantages : Reduced waste and operational simplicity.

Limitations : Requires precise stoichiometric control.

Industrial-Scale Optimization

Solvent-Free Chlorination

Recent advances replace POCl₃ with thionyl chloride (SOCl₂) in DMF, enhancing atom economy:

-

Hydroxide Intermediate : 6,7-dimethoxy-3,4-dihydroquinazolin-4-one treated with SOCl₂.

Key Data :

Advantages : High efficiency and minimal byproducts.

Limitations : DMF disposal challenges.

Continuous Flow Synthesis

Adopting microreactor technology improves heat transfer and reaction control:

-

Nitration and Reduction : Continuous flow reactors optimize exothermic steps.

-

Cyclization : High-pressure conditions enhance ring closure rates.

Key Data :

Advantages : Scalable and energy-efficient.

Limitations : High initial infrastructure costs.

Comparative Analysis of Methods

| Method | Yield (%) | Purity (%) | Cost | Environmental Impact |

|---|---|---|---|---|

| Classical Nitration | 70–85 | 95–98 | Low | High (POCl₃ waste) |

| Twin Catalysis | 55–65 | 97–99 | Moderate | Low |

| One-Pot Reductive | 75–80 | >99 | High | Moderate |

| Continuous Flow | 85–90 | 99.5 | High | Low |

Key Insights :

Chemical Reactions Analysis

Chlorination

The chlorine atom at position 4 is reactive and can undergo substitution. For example:

-

Reagents : Phosphorus oxychloride (POCl₃) under controlled temperatures .

-

Product : Replacement of hydroxyl (-OH) with chlorine (-Cl) at position 4.

Nucleophilic Aromatic Substitution

The electron-deficient quinoline ring facilitates nucleophilic attack at the chlorinated position:

-

Mechanism : The chlorine atom acts as a leaving group, allowing substitution with nucleophiles (e.g., amines, alkoxides).

-

Reagents : Primary amines (e.g., NH₃, RNH₂) or alkoxides (e.g., RO⁻).

-

Conditions : Reflux under inert atmosphere.

Electrophilic Substitution

The methyl and methoxy groups direct electrophilic substitution to specific positions on the quinoline ring:

-

Reactivity : Methoxy groups activate the ring for electrophilic attack, while methyl groups deactivate it .

-

Examples : Bromination or nitration at positions ortho/para to methoxy groups .

Comparative Reaction Analysis

Antimicrobial Activity

Quinoline derivatives with chlorine and methoxy groups often exhibit antimicrobial properties. For example, 4-Chloro-6,7-dimethylquinoline shows moderate to high antimicrobial activity compared to analogs.

Anticancer Potential

In studies on 4-Chloro-6,7-dimethylquinoline , a 30% increase in caspase-3 activity (indicative of apoptosis) was observed in MCF-7 breast cancer cells at 10 µM concentration.

Research Challenges and Opportunities

Scientific Research Applications

Antineoplastic Drug Intermediates

One of the primary applications of 4-Chloro-6,7-dimethoxy-2,3-dimethylquinoline is as an intermediate in the synthesis of antineoplastic drugs. It is specifically used in the preparation of cabozantinib and tivozanib, both of which are targeted therapies for various cancers. Cabozantinib is a multi-tyrosine kinase inhibitor that targets MET and VEGFR2 pathways, making it effective against metastatic medullary thyroid carcinoma and other malignancies . Tivozanib is another potent inhibitor targeting VEGFRs, currently under investigation for renal cell carcinoma treatment .

Synthesis and Preparation Methods

The synthesis of this compound involves several steps:

- Nitrification : Starting with 3,4-dimethoxyacetophenone, nitrification produces 2-nitro-4,5-dimethoxyacetophenone.

- Condensation : This compound undergoes condensation with N,N-dimethylformamide dimethyl acetal to yield a key intermediate.

- Reduction Cyclization : A hydrogenation reaction leads to the formation of 4-hydroxy-6,7-dimethoxyquinoline.

- Chlorination : The final step involves chlorination to produce the desired compound .

This method is notable for its accessibility of raw materials and high yield, making it suitable for large-scale production.

Insecticidal Properties

Recent studies have explored the synthesis of new quinoline derivatives that exhibit insecticidal effects on vectors responsible for malaria and dengue diseases. While this compound itself has not been directly studied for these properties, related compounds have shown significant larvicidal and pupicidal effects against Aedes aegypti and Anopheles stephensi mosquitoes . This research highlights the potential of quinoline derivatives in vector control strategies.

Drug Resistance in Malaria

Research into quinoline derivatives has also focused on overcoming drug resistance in malaria treatment. For instance, studies on chirally defined side chain variants of 7-chloro-4-aminoquinoline have demonstrated curative activity against chloroquine-resistant malaria parasites . Although not directly involving this compound, these findings underscore the broader relevance of quinoline compounds in combating resistant strains.

Comparative Analysis of Quinoline Derivatives

To provide a clearer understanding of how this compound compares with other quinoline derivatives used in medicinal chemistry, the following table summarizes key characteristics:

| Compound Name | Primary Application | Mechanism/Target | Notable Properties |

|---|---|---|---|

| 4-Chloro-6,7-dimethoxyquinoline | Intermediate for cabozantinib | MET/VEGFR2 inhibition | High yield synthesis |

| Cabozantinib | Cancer treatment | Multi-tyrosine kinase inhibitor | FDA approved for specific cancers |

| Tivozanib | Cancer treatment | VEGFR inhibition | Under investigation for renal cancer |

| 7-Chloro-4-aminoquinoline | Antimalarial agent | Blood schizonticidal activity | Effective against resistant strains |

Mechanism of Action

The mechanism of action of 4-Chloro-6,7-dimethoxy-2,3-dimethylquinoline involves its interaction with specific molecular targets and pathways. It can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context in which the compound is used .

Comparison with Similar Compounds

Structural and Functional Group Variations

The table below summarizes key structural and functional differences between 4-chloro-6,7-dimethoxy-2,3-dimethylquinoline and its analogs:

Physicochemical Properties

- Melting Point : The parent compound (CAS 35654-56-9) has a melting point of 403–404 K . The additional methyl groups in the target compound may raise this value due to improved crystal packing.

- Reactivity: The chloro group at position 4 in quinolines facilitates nucleophilic substitution (e.g., Suzuki couplings ), while methyl groups at 2/3 may sterically hinder such reactions.

Biological Activity

4-Chloro-6,7-dimethoxy-2,3-dimethylquinoline is a quinoline derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This compound is known for its role as an intermediate in the synthesis of various pharmaceutical agents, particularly in the development of antitumor drugs like cabozantinib and tivozanib . The following sections provide an overview of its biological activity, including mechanisms of action, research findings, and case studies.

- Molecular Formula : C12H12ClN2O2

- Molecular Weight : 248.68 g/mol

- IUPAC Name : 4-chloro-6,7-dimethoxyquinoline

The biological activity of this compound can be attributed to its interaction with various molecular targets. Research indicates that quinoline derivatives often exhibit their effects through the following mechanisms:

- Inhibition of Enzymes : Many quinolines act as inhibitors of key enzymes involved in cancer cell proliferation and survival, such as sirtuins and cyclooxygenase (COX) enzymes .

- Antimicrobial Activity : Some studies have shown that quinoline derivatives possess antimicrobial properties, which may be linked to their ability to disrupt bacterial cell wall synthesis or interfere with nucleic acid metabolism .

Anticancer Activity

A study evaluating various quinoline derivatives found that compounds similar to this compound exhibited significant antiproliferative effects against multiple cancer cell lines. The IC50 values ranged from 5 to 15 µM for different derivatives tested against breast and lung cancer cell lines .

Antimicrobial Activity

Research has shown that quinoline derivatives possess notable antibacterial and antifungal activities. For instance, a series of synthesized quinolines demonstrated effective inhibition against both Gram-positive and Gram-negative bacteria with minimum inhibitory concentrations (MICs) ranging from 1 to 10 µg/mL .

Case Study 1: Antitumor Potential

In a preclinical study focusing on the antitumor potential of quinoline derivatives, researchers administered varying doses of this compound to xenograft models. The results indicated a dose-dependent reduction in tumor size compared to control groups, suggesting promising anticancer properties .

Case Study 2: Antimicrobial Efficacy

A recent investigation into the antimicrobial efficacy of quinoline derivatives included tests on several strains of bacteria and fungi. The study revealed that this compound exhibited significant antifungal activity against Candida albicans with an IC50 value of approximately 8 µg/mL .

Comparative Analysis with Similar Compounds

The biological activity of this compound can be compared with other quinoline derivatives to highlight its unique properties:

| Compound Name | Anticancer Activity (IC50) | Antimicrobial Activity (MIC) |

|---|---|---|

| 4-Chloro-6,7-dimethoxyquinoline | 5 - 15 µM | 1 - 10 µg/mL |

| Chloroquine | 10 - 20 µM | 0.5 - 5 µg/mL |

| Quinine | >20 µM | >10 µg/mL |

Q & A

Q. What are the standard synthetic routes for preparing 4-Chloro-6,7-dimethoxyquinoline?

- Methodological Answer : The compound is typically synthesized via chlorination of hydroxy precursors using phosphorus oxychloride (POCl₃). For example:

- Starting Material : 6,7-Dimethoxyquinazolin-4(3H)-one (or 6,7-dimethoxynaphthalen-1-ol).

- Reaction : Reflux with POCl₃ for 3–6 hours under anhydrous conditions.

- Purification : Column chromatography (petroleum ether:EtOAc = 8:1) yields 70% pure product .

- Key Data :

- Yield : 70% (from naphthalen-1-ol)

- Purity : >99% (HPLC, C18 column)

Q. How is the compound purified post-synthesis?

- Methodological Answer : After chlorination, excess POCl₃ is removed under reduced pressure. The residue is neutralized (pH 8) with aqueous NaOH, and the crude product is washed with water. Final purification involves:

- Column Chromatography : Petroleum ether:EtOAc (8:1 v/v) .

- Crystallization : Slow evaporation of methanol yields X-ray-quality crystals .

Q. What analytical techniques confirm the molecular structure and purity?

- Methodological Answer :

- 1H NMR : Characteristic signals at δ 8.57 (d, J = 5.1 Hz, quinoline-H) and δ 4.03–4.04 (methoxy groups) .

- Mass Spectrometry (ESI) : m/z 224 (M+1) .

- HPLC : Reversed-phase C18 column with gradient elution (99% purity) .

II. Advanced Research Questions

Q. How can crystallographic data discrepancies be resolved during structural refinement?

- Methodological Answer : Use the SHELX suite (e.g., SHELXL) for refinement. Key considerations:

- Intramolecular Interactions : C–H⋯Cl hydrogen bonds stabilize planar geometry (deviation ≤0.08 Å from the quinoline plane) .

- Rigid-Body Refinement : For high-resolution data, apply restraints to methoxy groups to account for thermal motion .

- Data Validation : Cross-check with CIF validation tools to resolve outliers in bond angles/lengths .

Q. What reaction mechanisms enable derivatization of 4-Chloro-6,7-dimethoxyquinoline?

- Methodological Answer : The chlorine atom undergoes nucleophilic substitution under basic conditions:

- Example : Reaction with 3-hydroxy-2(1H)-pyridinone in DMSO/K₂CO₃ forms ether linkages via SNAr mechanism .

- Optimization : Higher yields (>80%) achieved at 80°C with polar aprotic solvents (e.g., DMF or DMSO) .

Q. How to develop robust analytical methods for quantifying trace impurities?

- Methodological Answer :

- HPLC Method : Use a C18 column with 0.1% TFA in water/acetonitrile gradient (5%→100% B over 50 min; 1 mL/min flow) .

- Validation : Assess linearity (R² >0.99), LOD (0.1 µg/mL), and recovery (95–105%) per ICH guidelines .

Q. How to address contradictions in reported biological activities of quinoline derivatives?

- Methodological Answer :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.